1-Butenyl ethyl ether

CAS No.: 1528-20-7

Cat. No.: VC13295624

Molecular Formula: C6H12O

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1528-20-7 |

|---|---|

| Molecular Formula | C6H12O |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | (E)-1-ethoxybut-1-ene |

| Standard InChI | InChI=1S/C6H12O/c1-3-5-6-7-4-2/h5-6H,3-4H2,1-2H3/b6-5+ |

| Standard InChI Key | AQTYNINXYJFSHD-AATRIKPKSA-N |

| Isomeric SMILES | CC/C=C/OCC |

| SMILES | CCC=COCC |

| Canonical SMILES | CCC=COCC |

Introduction

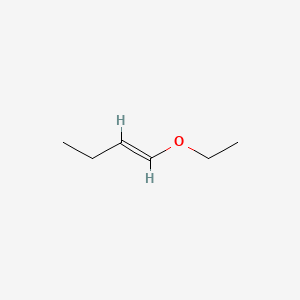

Chemical Structure and Isomerism

Molecular Architecture

1-Butenyl ethyl ether () features an ethyl ether group bonded to a butenyl chain. The unsaturation at the C1–C2 position introduces geometric isomerism, resulting in cis (Z) and trans (E) configurations. The trans isomer’s InChIKey (AQTYNINXYJFSHD-AATRIKPKSA-N) and cis isomer’s InChIKey (AQTYNINXYJFSHD-WAYWQWQTSA-N) reflect their stereochemical differences .

Thermochemistry of Isomerization

Equilibrium studies reveal a slight thermodynamic preference for the trans isomer. The enthalpy change () for liquid-phase cis-to-trans isomerization is , while the reverse reaction exhibits . This small energy difference suggests a dynamic equilibrium amenable to catalytic manipulation.

Table 1: Isomerization Thermodynamics

Synthesis Methods

Acid-Catalyzed Dehydration

A common route involves dehydrating 1-ethoxy-2-butanol using sulfuric acid. This method yields a mixture of cis and trans isomers, with selectivity influenced by reaction temperature and acid strength.

Williamson Ether Synthesis

Alkylation of 1-butenol with ethyl bromide in the presence of a base (e.g., NaOH) provides an alternative pathway. While less common for unsaturated ethers, this approach offers better control over ether bond formation.

Physical and Chemical Properties

Flammability and Hazards

Classified as a Category 2 flammable liquid, 1-butenyl ethyl ether poses significant fire risks. Its vapors form explosive mixtures with air, necessitating storage in cool, well-ventilated areas . Safety data sheets (SDS) mandate the use of explosion-proof equipment and static discharge prevention measures .

Spectroscopic Characteristics

While specific spectral data (e.g., , IR) are absent from available literature, analogous unsaturated ethers exhibit characteristic signals:

-

: Vinyl protons (), ethoxy methyl ()

-

IR: C-O-C stretch (), C=C stretch ()

Reactivity and Reaction Mechanisms

Cycloaddition with Dimethylketene

The stereospecific [2+2] cycloaddition of dimethylketene to cis- and trans-1-butenyl ethyl ether produces distinct β-lactone derivatives. trans-1-Butenyl ethyl ether reacts preferentially, yielding a single diastereomer due to orbital alignment constraints .

Acid-Catalyzed Rearrangements

Protonation of the ether oxygen facilitates carbocation formation, leading to hydride shifts or elimination products. Such rearrangements are critical in synthesizing complex ether derivatives.

Applications in Organic Synthesis

Polymer Precursors

The compound’s dual functionality enables its use as a monomer in copolymerization reactions. Its alkene group participates in radical polymerization, while the ether linkage enhances solubility in nonpolar media.

Solvent Properties

Though less polar than diethyl ether, 1-butenyl ethyl ether’s unsaturated backbone improves compatibility with hydrophobic reagents, making it useful in Grignard reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume